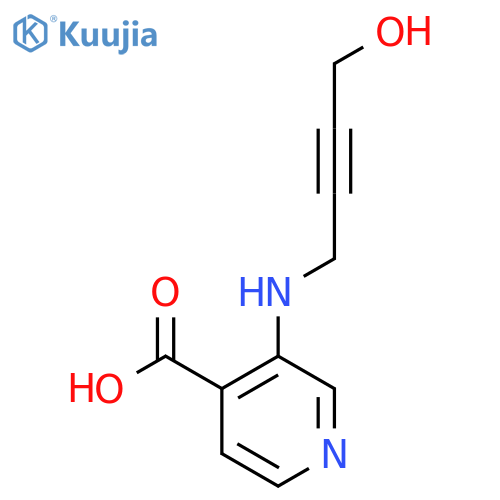

Cas no 2172148-74-0 (3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid)

3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid

- 3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid

- 2172148-74-0

- EN300-1449911

-

- インチ: 1S/C10H10N2O3/c13-6-2-1-4-12-9-7-11-5-3-8(9)10(14)15/h3,5,7,12-13H,4,6H2,(H,14,15)

- InChIKey: CGGVTQCMCSYCPD-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CN=CC=1NCC#CCO)=O

計算された属性

- せいみつぶんしりょう: 206.06914219g/mol

- どういたいしつりょう: 206.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1449911-10.0g |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 10g |

$6082.0 | 2023-06-06 | ||

| Enamine | EN300-1449911-50mg |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 50mg |

$888.0 | 2023-09-29 | ||

| Enamine | EN300-1449911-5000mg |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 5000mg |

$3065.0 | 2023-09-29 | ||

| Enamine | EN300-1449911-0.25g |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 0.25g |

$1300.0 | 2023-06-06 | ||

| Enamine | EN300-1449911-0.1g |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 0.1g |

$1244.0 | 2023-06-06 | ||

| Enamine | EN300-1449911-2500mg |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 2500mg |

$2071.0 | 2023-09-29 | ||

| Enamine | EN300-1449911-0.05g |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 0.05g |

$1188.0 | 2023-06-06 | ||

| Enamine | EN300-1449911-1.0g |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 1g |

$1414.0 | 2023-06-06 | ||

| Enamine | EN300-1449911-0.5g |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 0.5g |

$1357.0 | 2023-06-06 | ||

| Enamine | EN300-1449911-2.5g |

3-[(4-hydroxybut-2-yn-1-yl)amino]pyridine-4-carboxylic acid |

2172148-74-0 | 2.5g |

$2771.0 | 2023-06-06 |

3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acidに関する追加情報

Professional Introduction to 3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic Acid (CAS No. 2172148-74-0)

3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2172148-74-0, features a unique structural framework that combines a pyridine core with an alkyne and amine functional group, making it a versatile intermediate for the development of novel therapeutic agents. The presence of both hydroxyl and carboxylic acid groups further enhances its reactivity, enabling diverse chemical transformations that are crucial for medicinal chemistry applications.

The< strong>pyridine moiety is a cornerstone in drug design due to its ability to interact with biological targets such as enzymes and receptors. Pyridine derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. In the context of 3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid, the pyridine ring serves as a scaffold that can be modified to optimize binding affinity and selectivity. Recent studies have highlighted the importance of pyridine-based compounds in the development of next-generation therapeutics, particularly in targeting protein-protein interactions and modulating signaling pathways.

The< strong>alkyne functional group in this compound, specifically located at the 2-position of the butyl chain, introduces a site for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high efficacy and low toxicity in drug candidates. The alkyne group also allows for the introduction of additional pharmacophores, making it a valuable building block for structure-based drug design.

The< strong>amine group at the 3-position of the pyridine ring provides another reactive site that can be utilized for various chemical modifications. Amines are well-known for their ability to form hydrogen bonds and participate in salt formation, which can significantly influence the solubility and bioavailability of drug molecules. In medicinal chemistry, amine-functionalized compounds are often explored for their potential to enhance binding interactions with biological targets. The combination of an amine and an alkyne in 3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid creates a rich framework for designing molecules with tailored properties.

The< strong>hydroxyl group at the 4-position of the butyl chain adds another layer of complexity to this compound. Hydroxyl groups are known to influence molecular polarity and hydrogen bonding capabilities, which can be critical for drug-receptor interactions. Additionally, hydroxyl-containing compounds often exhibit enhanced metabolic stability, making them attractive candidates for long-term therapeutic use. The strategic placement of this hydroxyl group in 3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid suggests that it may be designed to optimize pharmacokinetic profiles while maintaining biological activity.

The< strong>carboxylic acid group at the 4-position of the pyridine ring further enhances the compound's versatility. Carboxylic acids can participate in various chemical reactions, including esterification, amidation, and salt formation, which are commonly employed in drug development to improve solubility and pharmacological properties. The presence of this functional group also allows for easy derivatization into other pharmacophores, such as esters or amides, which can be tailored to achieve specific biological effects.

In recent years, there has been growing interest in developing small molecule inhibitors targeting post-translational modifications (PTMs) such as phosphorylation and ubiquitination. Pyridine-based compounds have shown promise in this area due to their ability to mimic or interfere with natural substrates. For instance, studies have demonstrated that certain pyridine derivatives can inhibit kinases or phosphatases by competing with ATP or other substrates. The unique structure of 3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid may make it a suitable candidate for designing inhibitors targeting these critical PTMs.

The< strong>Sonogashira coupling reaction has been particularly useful in constructing biaryl structures, which are prevalent in many bioactive molecules. By incorporating an alkyne moiety into this compound, researchers can readily engage in Sonogashira couplings with aryl halides or boronic acids to generate complex aryl-substituted pyridines. Such transformations have been employed in the synthesis of antiviral and anticancer agents, highlighting the potential applications of 3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid as a key intermediate.

The< strong>Suzuki-Miyaura coupling is another powerful reaction that can be applied to this compound's alkyne or amine functionalities. This palladium-catalyzed cross-coupling allows for the introduction of various aryl groups, providing a means to diversify the structure while maintaining core pharmacophoric elements. Suzuki-Miyaura couplings have been widely used in drug discovery due to their high selectivity and efficiency, making them ideal for generating libraries of novel compounds.

The< strong>Suzuki-Miyaura coupling, along with other transition-metal-catalyzed reactions such as Heck and Buchwald-Hartwig couplings, has enabled the rapid construction of complex molecular architectures from simpler precursors like 3-(4-hydroxybut-2-ylnaphthalenecarbaldehyde)-amine-pyridinone derivatives). These methods have been instrumental in developing novel therapeutic agents with improved pharmacological properties.

In conclusion, 3-(4-hydroxybut-ylnaphthalenecarbaldehyde)-amine-pyridinone derivatives represents a promising scaffold for drug discovery due to its unique structural features and reactivity profile. The combination of a pyridine core with alkyne and amine functional groups provides numerous opportunities for chemical modification through cross-coupling reactions such as Sonogashira couplings). These transformations allow researchers to construct complex molecular architectures while maintaining key pharmacophoric elements essential for biological activity.) Furthermore,) recent advances in medicinal chemistry have highlighted )the importance )of pyridine-based compounds )in targeting critical biological processes,) making )this compound )a valuable asset )for future therapeutic development.)

2172148-74-0 (3-(4-hydroxybut-2-yn-1-yl)aminopyridine-4-carboxylic acid) 関連製品

- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)

- 717880-58-5(Methyl 2-bromo-5-iodobenzoate)

- 2090236-73-8(1,2,4-Thiadiazole, 5-(chloromethyl)-3-cyclopentyl-)

- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)

- 1052705-56-2(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)

- 1805671-20-8(Methyl 5-chloromethyl-4-cyano-2-fluorobenzoate)

- 1805500-13-3(6-(Difluoromethyl)-3-fluoro-2-hydroxypyridine-4-carboxylic acid)

- 14919-37-0(DL-Lauroylcarnitine Chloride)

- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)

- 1521603-11-1(1-(3-bromo-4-chlorophenyl)methylpiperazine)